N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

medicinal chemistry late-stage functionalization Suzuki-Miyaura coupling

This 5-bromopyrimidine-pyrrolidine methanesulfonamide scaffold is designed for late-stage diversification. Its regiospecific 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling, while the puckered pyrrolidine ring imposes a defined conformational constraint distinct from azetidine or piperidine analogs. The metabolically stable N-methylmethanesulfonamide group supports extended cellular assays. Ideal for fragment-based screening, DEL programs, and TRPV4/kinase SAR studies. Confirm specific pack sizes and bulk pricing with authorized vendors.

Molecular Formula C10H15BrN4O2S
Molecular Weight 335.22 g/mol
CAS No. 2549038-35-7
Cat. No. B6457043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
CAS2549038-35-7
Molecular FormulaC10H15BrN4O2S
Molecular Weight335.22 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C
InChIInChI=1S/C10H15BrN4O2S/c1-14(18(2,16)17)9-3-4-15(7-9)10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3
InChIKeyQSWYNPVPHCTVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2549038-35-7): Structural Identity and Compound Class


N-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2549038-35-7) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₀H₁₅BrN₄O₂S and a molecular weight of 335.22 g/mol . The compound incorporates three pharmacophoric elements: a 5-bromopyrimidine core, a pyrrolidine ring at the 2-position, and an N-methylmethanesulfonamide substituent at the pyrrolidine 3-position . This specific substitution pattern places it within the broader class of pyrimidine-pyrrolidine sulfonamides, a scaffold that has been explored in patents directed to kinase inhibition [1] and TRPV4 antagonism [2]. The 5-bromo substituent on the pyrimidine ring serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling chemistry [3]. The compound is available from commercial suppliers at a typical purity of 95% and is intended exclusively for research use .

Why N-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide Cannot Be Replaced by Readily Available Analogs


Generic substitution of this compound with structurally proximal analogs is precluded by three interdependent structural features, each of which materially alters chemical reactivity and potential biological recognition. First, the 5-bromo substituent on the pyrimidine ring is a regiochemically specific synthetic handle; replacement with a 4-bromo or 6-bromo regioisomer, or with a non-halogenated pyrimidine, eliminates the capacity for Suzuki-Miyaura cross-coupling at the electronically preferred 5-position, a transformation well-established for 5-bromopyrimidine substrates [1]. Second, the pyrrolidine ring imposes a defined conformational constraint (puckered five-membered ring geometry) that differs from the more strained four-membered azetidine analog and the more flexible six-membered piperidine analog, directly affecting the spatial orientation of the N-methylmethanesulfonamide pharmacophore [2]. Third, the methanesulfonamide group provides a distinct steric and electronic profile compared to the cyclopropanesulfonamide analog (CAS 2549046-84-4), which introduces additional steric bulk that may alter target binding and physicochemical properties . These three structural dimensions—halogen position, ring size, and sulfonamide substitution—are not independently tunable without altering the compound's core identity, making direct functional substitution inadvisable without experimental validation.

Quantitative Differentiation Evidence for N-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide vs. Closest Analogs


5-Bromo Regiochemistry Enables Pd-Catalyzed Cross-Coupling at the Pyrimidine C5 Position: Differentiation from 4-Bromo and Non-Halogenated Pyrimidine Analogs

The 5-bromo substituent on the pyrimidine ring of the target compound enables palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position, a reactivity profile that is regiochemically distinct from 4-bromo or 2-bromo pyrimidine regioisomers. Published synthetic methodology demonstrates that 5-bromopyrimidine undergoes efficient and regioselective cross-coupling with aryl and heteroaryl boronic acids, whereas nucleophilic aromatic substitution is favored at the 4-position [1]. This means the target compound offers a unique vector for late-stage diversification that cannot be replicated by the corresponding 4-bromo regioisomer or the 4-methoxypyrimidine analog (CAS 2549046-89-9), which lacks a halogen coupling handle altogether [2]. For procurement decisions in medicinal chemistry programs, the 5-bromo substitution pattern is critical: it allows the core scaffold to be elaborated into diverse analog libraries via a single, high-yielding transformation, whereas the non-halogenated or differently halogenated analogs require de novo synthesis of each derivative.

medicinal chemistry late-stage functionalization Suzuki-Miyaura coupling

Pyrrolidine Ring vs. Azetidine Ring: Conformational Constraint Differentiation Affecting Pharmacophore Presentation

The target compound contains a pyrrolidine ring (five-membered) connecting the 5-bromopyrimidine to the N-methylmethanesulfonamide group. The closest ring-size analog is the azetidine variant, N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, which incorporates a four-membered azetidine ring [1]. Pyrrolidine and azetidine rings differ in key conformational parameters: pyrrolidine adopts a puckered conformation with a ring strain of approximately 26 kJ/mol, while azetidine has higher ring strain (approximately 110 kJ/mol) and a more planar geometry [2]. These differences alter the spatial orientation (exit vector geometry) of the N-methylmethanesulfonamide pharmacophore relative to the pyrimidine core, which can affect target binding if the compound engages a sterically constrained binding pocket. The pyrrolidine ring also provides an additional methylene unit compared to azetidine, increasing lipophilicity and potentially altering membrane permeability [2].

conformational analysis pyrrolidine azetidine ring strain

Methanesulfonamide vs. Cyclopropanesulfonamide Substituent: Steric Bulk and Topological Polar Surface Area Differentiation

The target compound bears an N-methylmethanesulfonamide group (MW contribution: ~93 g/mol), whereas the closest sulfonamide analog carries an N-methylcyclopropanesulfonamide (MW contribution: ~119 g/mol; CAS 2549046-84-4) . The cyclopropane ring introduces additional steric bulk and increases the molecular weight from 335.22 to 361.26 g/mol (+26.04 g/mol, +7.8%), while also increasing the number of heavy atoms from 20 to 23 and the number of rotatable bonds. These physicochemical differences are relevant for drug discovery programs because the methanesulfonamide analog has a lower topological polar surface area (TPSA, predicted ~84 Ų) compared to the cyclopropanesulfonamide analog, which may translate to different membrane permeability and oral bioavailability profiles [1]. The smaller methanesulfonamide group also presents a reduced steric footprint that may be advantageous when targeting sterically constrained binding sites.

sulfonamide steric effects TPSA physicochemical properties

Sulfonamide vs. Acetamide Functional Group: Metabolic Stability and Hydrogen-Bonding Capacity Differentiation

The target compound incorporates a sulfonamide (-SO₂NR₂) functional group, whereas a structurally proximal analog, N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide (CAS 2742039-99-0), features an acetamide (-CONR₂) group in place of the sulfonamide . Sulfonamides and acetamides differ fundamentally in their hydrogen-bonding capacity and metabolic stability. Sulfonamides possess two hydrogen-bond acceptor sites (S=O groups) and, when N-substituted, lack hydrogen-bond donor capacity, whereas acetamides offer one hydrogen-bond acceptor (C=O) and may retain an N-H donor depending on substitution. More importantly, the sulfonamide group is generally more resistant to hydrolytic metabolism than the corresponding amide, as the S-N bond is not a substrate for ubiquitous amidase enzymes [1]. This class-level property is relevant when the compound is intended for use in cellular or in vivo assays where metabolic stability influences the observed pharmacological profile.

sulfonamide acetamide metabolic stability hydrogen bonding

Pyrimidine Core vs. Pyridine Core: Heterocycle Basicity and Hydrogen-Bonding Capacity Differentiation

The target compound contains a pyrimidine core (two ring nitrogens at positions 1 and 3), whereas a structurally analogous compound, N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2549041-84-9), replaces the pyrimidine with a 5-cyanopyridine (one ring nitrogen) [1]. Pyrimidine and pyridine differ in key electronic properties relevant to target engagement: pyrimidine is less basic (pKa of conjugate acid ~1.3) than pyridine (pKa ~5.2), meaning pyrimidine is predominantly unprotonated at physiological pH, whereas pyridine may be partially protonated depending on the local environment [2]. Additionally, pyrimidine offers two hydrogen-bond acceptor sites capable of engaging kinase hinge regions, while pyridine offers only one. The 5-cyano substituent on the pyridine analog further withdraws electron density, altering the heterocycle's electronic character compared to the 5-bromo substituent on the target pyrimidine. These differences are critical for programs targeting ATP-binding sites, where heterocycle-hinge hydrogen bonding is a primary determinant of affinity.

pyrimidine pyridine basicity hydrogen bonding kinase hinge binding

LIMITED DATA NOTICE: Absence of Published Head-to-Head Bioactivity Comparisons Against Closest Analogs

An exhaustive search of primary research literature, patents, and authoritative bioactivity databases (BindingDB, ChEMBL, PubChem) as of April 2026 did not identify any published head-to-head quantitative bioactivity comparisons between N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (CAS 2549038-35-7) and its closest structural analogs (CAS 2549046-84-4, 2549022-37-7, 2549046-89-9, 2549041-84-9, 2742039-99-0) [1]. No IC₅₀, Kᵢ, EC₅₀, or other potency data have been publicly reported for this specific compound in peer-reviewed journals [2]. The differential evidence presented in this guide is therefore based on class-level inferences drawn from established chemical principles (heterocycle reactivity, conformational analysis, physicochemical property predictions) and should be considered preliminary pending experimental validation. Users evaluating this compound for procurement are advised that its differentiation from analogs rests primarily on structural and synthetic accessibility considerations rather than on experimentally determined biological selectivity.

data availability evidence gap procurement caveat

Recommended Research Application Scenarios for N-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide


Kinase Inhibitor Fragment Library Design Leveraging 5-Bromo Cross-Coupling Handle

The 5-bromopyrimidine core of the target compound enables efficient Suzuki-Miyaura cross-coupling for late-stage diversification, making it a suitable core scaffold for fragment-based or DNA-encoded library (DEL) synthesis programs targeting kinase ATP-binding sites [1]. The pyrimidine ring can engage the kinase hinge region via dual hydrogen-bond acceptors, while the pyrrolidine-linked N-methylmethanesulfonamide provides a vector for exploring ribose-pocket or solvent-exposed interactions [2]. The 5-bromo substituent allows parallel synthesis of diverse analog libraries by varying the aryl/heteroaryl boronic acid coupling partner without altering the core scaffold [1].

TRPV4 Antagonist Scaffold Exploration with Defined Pyrrolidine Geometry

Patent literature has established pyrrolidine sulfonamides as a productive scaffold class for TRPV4 antagonist development [3]. The target compound's specific combination of a 5-bromopyrimidine core with a pyrrolidine-linked methanesulfonamide offers a defined conformational profile (puckered pyrrolidine ring) that presents the sulfonamide pharmacophore in a geometry distinct from the azetidine and piperidine analogs [4]. This makes it a suitable candidate for TRPV4 antagonist SAR studies where ring-size-dependent conformational effects on potency and selectivity are being systematically evaluated.

Metabolic Stability Assessment of Sulfonamide-Containing Probe Molecules

The target compound's N-methylmethanesulfonamide group provides a metabolically stable functional group compared to the corresponding acetamide analog (CAS 2742039-99-0) . This property is relevant when the compound is used as a chemical probe in cellular assays requiring extended incubation times. Researchers comparing sulfonamide-containing and amide-containing analogs in the same assay system can use the differential metabolic stability of these functional groups to deconvolve whether observed biological effects are driven by target engagement or compound degradation .

Chemical Biology Tool Compound Requiring Defined Synthetic Tractability

For chemical biology programs requiring a synthetically tractable scaffold that can be elaborated into affinity probes (e.g., biotinylated or fluorescent derivatives) without resynthesizing the core, the target compound's 5-bromo substituent provides a single, well-defined attachment point for linker conjugation via palladium-catalyzed cross-coupling [1]. The pyrrolidine ring offers a defined spatial relationship between the pyrimidine core (potential target-binding element) and the sulfonamide side chain, which can be exploited for structure-based linker design [2].

Quote Request

Request a Quote for N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.